Lipophilicity (LogP) Differentiation: 3,4-Regioisomer vs. 4,4-Disubstituted Analog
The 3,4-vicinal substitution pattern of (4-aminotetrahydro-2H-pyran-3-yl)methanol results in a significantly lower computed LogP (-0.6575) compared to the 4,4-disubstituted regioisomer (4-aminotetrahydro-2H-pyran-4-yl)methanol (LogP 0.1869) [1]. This indicates markedly higher hydrophilicity for the target compound, which can be critical for aqueous solubility and reduced passive membrane permeability.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = -0.6575 |
| Comparator Or Baseline | (4-aminotetrahydro-2H-pyran-4-yl)methanol; LogP = 0.1869 |
| Quantified Difference | ΔLogP ≈ 0.84 (more hydrophilic) |
| Conditions | In silico calculation; data sourced from vendor technical datasheets |
Why This Matters
A lower LogP indicates better aqueous solubility, which can improve formulation and handling, and may influence off-target binding profiles in drug discovery programs.
- [1] Molbase. (4-aminooxan-4-yl)methanol – Product Information (CAS 720706-20-7). Accessed 2026. View Source
